7-(Bromomethyl)quinolin-2(1H)-one
Description
Overview of the Quinoline (B57606) Ring System in Heterocyclic Chemistry
The quinoline scaffold, with the chemical formula C₉H₇N, is a nitrogen-containing heterocyclic aromatic compound. researchgate.netnih.gov It can be viewed as a fusion of a benzene (B151609) and a pyridine (B92270) ring, and is also referred to as benzo[b]pyridine or 1-azanaphthalene. researchgate.netnih.gov The presence of the nitrogen atom in the heterocyclic ring significantly influences the electronic properties of the entire molecule, rendering it a valuable component in a multitude of chemical reactions. numberanalytics.com
Quinoline and its derivatives are of immense interest to medicinal and pharmaceutical chemists due to their wide range of pharmacological activities. orientjchem.orgnih.govresearchgate.net These compounds have been successfully commercialized as antimalarial drugs like chloroquine (B1663885) and quinine, antibacterial agents such as ciprofloxacin, and anticancer therapies including topotecan. researchgate.netrsc.org The biological activity of quinolones, a class of compounds that includes quinolin-2(1H)-one, often stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, thereby disrupting DNA synthesis. nih.gov Beyond their antibacterial effects, quinoline derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and antifungal agents. mdpi.comresearchgate.netresearchgate.net
The versatility of the quinoline ring system also extends to its use as a precursor in the synthesis of more complex molecules. numberanalytics.com Its ability to undergo various chemical transformations, including electrophilic and nucleophilic substitutions, makes it a valuable building block for creating diverse molecular architectures. numberanalytics.comyoutube.com
Historical Context and Evolution of Quinolin-2(1H)-one Synthesis
The history of quinoline dates back to 1834, when it was first isolated from coal tar. wikipedia.org The name "quinoline" is derived from quinine, a well-known antimalarial alkaloid containing this heterocyclic core, which was first isolated in 1820. numberanalytics.com The first synthesis of quinolinones, also known as quinolones, was achieved in the late 19th century. mdpi.comnih.gov
Early synthetic methods for producing the quinoline core include several named reactions that are still fundamental in organic chemistry. These include:
| Reaction Name | Reactants | Product Type |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, and an oxidizing agent | Quinoline |
| Combes Quinoline Synthesis | Anilines and β-diketones | Quinoline |
| Conrad-Limpach Synthesis | Anilines and β-ketoesters | Quinolin-4-one |
| Doebner-von Miller Reaction | Anilines and α,β-unsaturated carbonyl compounds | Substituted quinolines |
| Gould-Jacobs Reaction | Aniline and ethyl ethoxymethylenemalonate | 4-hydroxyquinoline |
Over the years, the synthesis of quinolin-2(1H)-ones has evolved significantly. nih.gov Modern synthetic chemistry has introduced more sophisticated and efficient methods, often employing transition metal catalysts. nih.govacs.org Palladium-catalyzed reactions, for instance, have become a powerful tool for constructing the quinolin-2(1H)-one scaffold through various cyclization strategies. researchgate.netorganic-chemistry.org These advanced methods often offer milder reaction conditions, greater functional group tolerance, and the ability to construct highly substituted quinolinone derivatives. acs.orgresearchgate.net
Strategic Importance of the Bromomethyl Functionality as a Synthetic Handle
The bromomethyl group (-CH₂Br) is a highly valuable functional group in synthetic organic chemistry, serving as a versatile "synthetic handle." vulcanchem.comontosight.ai Its utility stems from the reactivity of the carbon-bromine bond, which makes the bromomethyl group an excellent electrophile. ontosight.ai This reactivity allows for the facile introduction of a wide range of nucleophiles, enabling the further elaboration and diversification of the parent molecule. ontosight.ai
The strategic placement of a bromomethyl group on the quinolin-2(1H)-one scaffold, as in 7-(Bromomethyl)quinolin-2(1H)-one , creates a key intermediate for the synthesis of a multitude of derivatives. This compound can be synthesized from 4-(bromomethyl)quinolin-2(1H)-one. derpharmachemica.com The bromomethyl group at the 7-position can readily undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. ontosight.ainuph.edu.ua This allows for the attachment of different side chains and functional groups, leading to the generation of a library of novel compounds with potentially enhanced or altered biological activities. nih.gov The ability to easily modify the core structure through the reactive bromomethyl handle is a significant advantage in drug discovery and development, facilitating structure-activity relationship (SAR) studies. nuph.edu.ua
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(bromomethyl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-5H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPQMWDUGLZUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 7 Bromomethyl Quinolin 2 1h One
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The electron-withdrawing nature of the quinolin-2(1H)-one ring system activates the methylene-bound bromine atom, making it a good leaving group and facilitating nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, leading to the formation of new carbon-heteroatom bonds.
N-Alkylation Pathways
The reaction of 7-(bromomethyl)quinolin-2(1H)-one with nitrogen-based nucleophiles, such as amines, provides a direct route to N-alkylated quinolinone derivatives. For instance, the alkylation of n-hexylamine with a similar compound, 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one, has been reported, demonstrating the susceptibility of the bromomethyl group to nucleophilic attack by amines. nuph.edu.ua This reactivity is applicable to this compound for the synthesis of various amine derivatives. The general mechanism involves the displacement of the bromide ion by the lone pair of electrons on the nitrogen atom of the amine.
In a related context, the synthesis of pyrimidine-quinolone hybrids has been achieved through the nucleophilic substitution of a bromomethyl group on a quinoline (B57606) derivative with aminophenylthioates. nih.gov This underscores the utility of N-alkylation in constructing more complex molecular architectures. Furthermore, the reaction of 3-(bromomethyl)-2-chloro-6/7/8-substituted quinolines with sodium azide (B81097) (NaN3) yields the corresponding azides, which can then undergo further cycloaddition reactions. nih.govacs.org This highlights the versatility of the bromomethyl group in forming C-N bonds, a pathway that is also available to this compound.
O-Alkylation and S-Alkylation Reactions
Oxygen and sulfur nucleophiles can also readily displace the bromide from the bromomethyl group of this compound to form ethers and thioethers, respectively. While direct examples for this compound are not extensively detailed in the provided results, the reactivity is well-established for analogous systems. For example, the reaction of 4-(bromomethyl)-7-(4-fluoro-benzyl)-9-triisopropylsilanyloxy-6,7-dihydro-pyrrolo[3,4-g]quinolin-8-one with a mercaptoethyl phosphonate (B1237965) in the presence of cesium carbonate leads to the formation of a thioether. google.com
The synthesis of 3-(methylthio)quinolin-2-ones has been accomplished through a reaction involving N-aryl propyamides and DMSO, where DMSO acts as the sulfur source. acs.org Although this is not a direct S-alkylation of a bromomethyl group, it demonstrates the feasibility of introducing sulfur-containing moieties onto the quinolinone scaffold. The general principle of nucleophilic substitution suggests that phenoxides, alkoxides, and thiolates would react with this compound to yield the corresponding O- and S-alkylated products. A study on pyrimidine (B1678525) derivatives showed that O-alkylation can be achieved chemoselectively over N-alkylation under specific conditions. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Bromomethyl Group
The bromomethyl group of this compound can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the activation of the C-Br bond by a metal catalyst, followed by coupling with a suitable reaction partner.
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Heck-Type Transformations)
Palladium catalysts are widely employed in cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide, is a prominent example. mdpi.comresearchgate.netnih.govrsc.orglibretexts.org While the classic Suzuki reaction couples aryl or vinyl halides, modifications can allow for the coupling of benzylic halides like this compound. The reaction mechanism generally involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org The choice of ligands, bases, and solvents is crucial for the success of these reactions. beilstein-journals.org
Heck-type reactions, which involve the coupling of an unsaturated halide with an alkene, are another important class of palladium-catalyzed transformations. nih.gov Although typically applied to aryl or vinyl halides, related palladium-catalyzed reactions can be envisioned for benzylic halides. For instance, palladium-catalyzed allylic cross-coupling of homoallylic tosylates with boronic acids has been demonstrated. organic-chemistry.org
The following table summarizes representative palladium-catalyzed cross-coupling reactions applicable to quinolinone synthesis.
| Reactants | Catalyst System | Product Type | Reference |
| 2-Iodoaniline, Dialkyl itaconates | Pd(OAc)₂, PPh₃, K₂CO₃ | 3-Substituted 2-quinolones | nih.gov |
| 2-Iodoaniline, Alkynes, CO | Pd nanoparticles | 3-Substituted 2-quinolones | nih.gov |
| N-Alkoxyamides, Benzaldehydes | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Alkoxyquinolin-2(1H)-ones | nih.gov |
| 4-Bromo-7-azaindoles, Amines | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-Amino-7-azaindoles | beilstein-journals.org |
Copper-Mediated Reactions
Copper-based catalysts offer a cost-effective and efficient alternative for various coupling reactions. nih.gov Copper-mediated reactions have been utilized for the synthesis of quinoline-linked triazoles, where a bromomethylquinoline derivative is first converted to an azide and then undergoes a copper-catalyzed cycloaddition. acs.org Copper(I) iodide (CuI) is a common catalyst for such transformations. nih.gov Furthermore, copper-catalyzed C-N and C-O bond formation reactions under microwave irradiation have been reported for the synthesis of various heterocyclic molecules, including quinoline derivatives. nih.govacs.org A copper-mediated bromoheterocyclization of allenyl carbamates has also been developed to produce 5-bromo-6-methylene-1,3-oxazinan-2-ones. acs.org
Nickel-Catalyzed Reactions
Nickel catalysis has emerged as a powerful tool in organic synthesis, often providing complementary reactivity to palladium. nih.govscholaris.ca Nickel catalysts are particularly effective in cross-coupling reactions involving less reactive electrophiles. nih.gov While specific examples of nickel-catalyzed reactions with this compound are not prevalent in the provided search results, the general principles of nickel catalysis suggest its potential applicability. Nickel-catalyzed amination of α-aryl methyl ethers and the synthesis of nitriles via transnitrilation have been reported. scholaris.ca Nickel-catalyzed intramolecular Mizoroki–Heck reactions have also been developed for the synthesis of phenanthridinone derivatives. acs.org These examples highlight the capability of nickel to catalyze C-N and C-C bond-forming reactions that could be adapted for the functionalization of the bromomethyl group in this compound. The mechanism of these reactions often involves oxidative addition of the organic halide to a Ni(0) species, followed by subsequent coupling steps. acs.org
Other Metal Catalysis in Bromomethyl Heterocycle Transformations
The transformation of bromomethyl heterocycles, including derivatives of this compound, is significantly enhanced by transition metal catalysis. Palladium, nickel, and copper catalysts are particularly prominent, enabling a variety of cross-coupling and bond-forming reactions that would otherwise be challenging. libretexts.orgnih.gov These methods are crucial for creating carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. sigmaaldrich.com
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new bonds. libretexts.orgrsc.org Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations can be applied to aryl halides and, by extension, to activated bromomethyl groups. sigmaaldrich.com For instance, a palladium-catalyzed Heck reaction has been used to efficiently synthesize 2,3-disubstituted quinoline derivatives from Morita-Baylis-Hillman adducts and 2-iodoaniline. organic-chemistry.org This approach involves a tandem cyclization and aromatization sequence. organic-chemistry.org The choice of palladium precursor, ligands (such as phosphines), and bases is critical to optimize reaction efficiency and prevent side reactions like homocoupling. libretexts.orgrsc.org
Nickel Catalysis: Nickel catalysts have emerged as a cost-effective and highly effective alternative to palladium for cross-coupling reactions. nih.gov They are capable of activating a wide range of substrates, including less reactive electrophiles. nih.gov Nickel-catalyzed reactions, such as Kumada and Negishi couplings, can form C-C bonds with high efficiency. acs.org For example, nickel catalysts have been successfully employed for the synthesis of quinolines and quinoxalines through dehydrogenative coupling under aerobic conditions. researchgate.net In some nickel-catalyzed transformations, iodide has been shown to improve reactivity, possibly by facilitating electron transfer from the reducing agent or by promoting the formation of a more reactive nickelate complex. acs.org
Copper Catalysis: Copper-catalyzed reactions are particularly valuable for the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S linkages. Domino reactions catalyzed by copper can lead to the synthesis of various quinoline derivatives from enaminones and 2-halobenzaldehydes. rsc.org Furthermore, copper-based metal-organic frameworks have been utilized as heterogeneous catalysts for the one-pot synthesis of 3-aroylquinolines from 2-aminobenzylalcohols and propiophenones, proceeding via C-H bond activation. nih.gov
Interactive Table 1: Overview of Metal-Catalyzed Transformations
| Catalyst Type | Common Reactions | Substrate Example (Analogous) | Key Features |
|---|---|---|---|
| Palladium | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Aryl halides, 2-Iodoaniline | High efficiency, mild conditions, wide functional group tolerance. sigmaaldrich.comorganic-chemistry.org |
| Nickel | Kumada, Negishi, Dehydrogenative Coupling | Aryl bromides, 2-Aminobenzyl alcohol | Cost-effective alternative to palladium, effective for less reactive electrophiles. nih.govacs.orgresearchgate.net |
| Copper | Domino Reactions, C-H Activation | Enaminones, 2-Aminobenzylalcohols | Excellent for C-N and C-O bond formation, enables domino sequences. rsc.orgnih.gov |
Intramolecular Cyclization Pathways of this compound Derivatives
The reactive bromomethyl group on the this compound scaffold is a key functional handle for executing intramolecular cyclization reactions. By introducing a suitable nucleophile elsewhere in the molecule, new fused-ring systems can be constructed, leading to complex polycyclic quinoline architectures. nih.govtandfonline.com These fused systems are of great interest due to their presence in numerous bioactive natural products and pharmaceuticals. nih.gov
One common strategy involves the derivatization of the nitrogen atom at the 1-position of the quinolinone ring. Alkylation or acylation of the N-H group with a chain containing a terminal nucleophile (e.g., -OH, -NH2, -SH) sets the stage for a subsequent intramolecular cyclization. The nucleophile can then attack the electrophilic carbon of the bromomethyl group, displacing the bromide and forming a new heterocyclic ring fused to the quinoline core. The size of the newly formed ring is determined by the length of the linker chain.
Another powerful method for creating fused rings is through acid-mediated intramolecular cyclization, such as the Friedel–Crafts reaction. researchgate.net For instance, N-heterocyclic acids and esters derived from quinolines can undergo cyclization in the presence of trifluoromethanesulfonic acid or polyphosphoric acid to yield tetracyclic ketones. researchgate.net These ketones can be further transformed, for example, through a Beckmann rearrangement of their corresponding oximes, to generate fused azepino- and azocino-quinolinone skeletons. researchgate.net Palladium-catalyzed oxidative cyclization between a benzylic C-H bond and the C7 position of a quinoline has also been reported to form piperidinone-fused derivatives. thieme-connect.com
Interactive Table 2: Examples of Intramolecular Cyclization Strategies
| Cyclization Strategy | Key Reagents/Conditions | Resulting Structure | Description |
|---|---|---|---|
| Nucleophilic Substitution | Pendant nucleophile (e.g., amine, thiol) on N1-substituent, Base | Fused N- or S-heterocycle | The nucleophile on the side chain attacks the C7-bromomethyl group to form a new ring. |
| Friedel–Crafts Acylation | Polyphosphoric acid, Trifluoromethanesulfonic acid | Fused carbocycle (ketone) | An appended carboxylic acid cyclizes onto the aromatic quinoline ring. researchgate.net |
| Beckmann Rearrangement | Oxime formation followed by acid treatment | Ring-expanded fused lactam | The ketone from Friedel-Crafts is converted to an oxime, which rearranges to a larger, N-containing ring. researchgate.net |
| Reductive Heck Cyclization | Palladium or Nickel Catalyst, Reducing Agent | Fused ring via C-C bond | An intramolecular version of the Heck reaction creates a new C-C bond, leading to cyclization. acs.org |
Kinetic and Thermodynamic Studies of Key Reaction Pathways
While extensive synthetic applications of quinolinone derivatives are documented, detailed kinetic and thermodynamic studies on the reaction pathways of this compound are not widely available in the public literature. However, insights can be drawn from studies of analogous systems and general principles of reaction mechanisms.
Kinetic Studies: The rate of reactions involving this compound, such as metal-catalyzed cross-couplings or intramolecular cyclizations, is influenced by several factors.
Catalyst System: In metal-catalyzed reactions, the choice of metal (Pd, Ni, Cu), ligands, and additives can dramatically alter the reaction rate. For example, the rate of nickel-catalyzed dehydrogenation of alcohols to form quinolines has been shown to follow pseudo-first-order kinetics. researchgate.net
Substrate and Reagents: The electronic nature of substituents on the quinoline ring and the coupling partner can affect the kinetics. Electron-withdrawing groups can sometimes accelerate reactions by making the substrate more susceptible to nucleophilic attack or oxidative addition. organic-chemistry.org
Reaction Conditions: Temperature, solvent polarity, and concentration of reactants are critical parameters that control reaction kinetics. For instance, some nickel-catalyzed Heck reactions proceed much faster (10 minutes) than their palladium-catalyzed counterparts (24 hours), although they may be more prone to side product formation. acs.org Kinetic studies on the ligation of a similar bromomethyl (aqua)cobaloxime complex have shown that the rate of ligand substitution is pH-dependent. researchgate.net
Thermodynamic Studies: The feasibility and position of equilibrium for a given reaction are governed by thermodynamics.
| Ring Strain | The rate of cyclization can be influenced by the ease of forming the transition state geometry. | The stability of the final fused ring system (e.g., 5- vs. 6-membered) is a major thermodynamic driver. |
Derivatization Strategies and Broader Synthetic Applications
Access to Diverse Functionalized Quinolin-2(1H)-one Derivatives
The primary utility of the bromomethyl group is its susceptibility to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups at the C7-position of the quinolinone ring, transforming the parent molecule into a library of new derivatives. The general reaction involves the displacement of the bromide ion (Br⁻), a good leaving group, by a nucleophile (Nu⁻).
7-(CH₂Br)-Q(1H)-one + Nu⁻ → 7-(CH₂-Nu)-Q(1H)-one + Br⁻
This strategy provides access to a diverse range of compounds, as summarized in the table below.
| Nucleophile (Nu⁻) | Reagent Example | Resulting Functional Group | Derivative Class |
| Hydroxide (OH⁻) | Sodium Hydroxide | -CH₂OH | Alcohol |
| Alkoxides (RO⁻) | Sodium Methoxide | -CH₂OR | Ether |
| Thiolates (RS⁻) | Sodium Thiomethoxide | -CH₂SR | Thioether |
| Amines (RNH₂) | Ammonia, Primary/Secondary Amines | -CH₂NHR, -CH₂NR₂ | Amine |
| Azide (B81097) (N₃⁻) | Sodium Azide | -CH₂N₃ | Azide |
| Cyanide (CN⁻) | Sodium Cyanide | -CH₂CN | Nitrile |
| Carboxylates (RCOO⁻) | Sodium Acetate | -CH₂OCOR | Ester |
This derivatization is crucial for structure-activity relationship (SAR) studies, where modifying the group at the C7-position can systematically tune the biological and physicochemical properties of the molecule. For instance, introducing polar groups like alcohols or amines can enhance aqueous solubility, while linking to other pharmacophores via ether or amine bonds can generate molecules with dual activity.
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
A key intermediate in organic synthesis is a molecule that serves as a crucial stepping stone in a multi-step reaction sequence, often possessing a versatile functional group that facilitates the construction of a more complex target. 7-(Bromomethyl)quinolin-2(1H)-one perfectly fits this description. Its role is pivotal in synthetic pathways that require the specific introduction of a substituent at the C7-position of the quinolone core.
The synthesis of medicinally important molecules often relies on the late-stage functionalization of a core scaffold. For example, the approved antipsychotic drug Brexpiprazole, which is 7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, highlights the importance of functionalization at the C7-position. The industrial synthesis of Brexpiprazole starts from 7-hydroxyquinolin-2(1H)-one, which is then alkylated with 1,4-dibromobutane. google.com this compound represents an alternative, highly reactive intermediate for building such ether linkages. It could, for example, be reacted with a long-chain diol to install a hydroxyalkoxy side chain, which could then be further modified.
Furthermore, the conversion of the bromomethyl group to other functionalities, such as an aldehyde (via oxidation of the corresponding alcohol) or a carboxylic acid, opens up a new set of synthetic possibilities, including reductive amination, Wittig reactions, or amide bond formations. This versatility solidifies the status of this compound as a key intermediate for accessing complex and structurally diverse organic molecules. researchgate.netnih.govacs.orgresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 7 Bromomethyl Quinolin 2 1h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation.derpharmachemica.comvulcanchem.comnih.govacs.org
NMR spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete picture of the atomic arrangement within 7-(bromomethyl)quinolin-2(1H)-one and its analogs can be constructed.
High-Resolution ¹H NMR Analysis.vulcanchem.comnih.govacs.org
High-resolution ¹H NMR spectroscopy provides precise information about the chemical environment of protons within a molecule. For 4-(bromomethyl)quinolin-2(1H)-one, a related isomer, the ¹H NMR spectrum (400 MHz, DMSO-d6) reveals key signals that confirm its structure. derpharmachemica.comamazonaws.com A singlet at 11.85 ppm is attributed to the NH proton of the quinolinone ring. amazonaws.com The methylene (B1212753) protons of the bromomethyl group appear as a singlet at 4.90 ppm. amazonaws.com The aromatic protons exhibit a series of signals: a singlet at 6.74 ppm, and multiplets and doublets between 7.23 and 7.71 ppm, corresponding to the protons on the quinoline (B57606) core. amazonaws.com
Detailed ¹H NMR data for a similar compound, 4-(bromomethyl)quinolin-2(1H)-one, is presented below:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 11.85 | s | 1H | NH |
| 7.71 | dd | 1H | Ar-H |
| 7.53 | m | 1H | Ar-H |
| 7.31 | d | 1H | Ar-H |
| 7.24 | m | 1H | Ar-H |
| 6.74 | s | 1H | Ar-H |
| 4.90 | s | 2H | CH₂Br |
| Source: derpharmachemica.comamazonaws.com |
¹³C NMR Analysis for Carbon Framework Elucidation.vulcanchem.comacs.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the case of 4-(bromomethyl)quinolin-2(1H)-one, the ¹³C NMR spectrum (100 MHz, DMSO-d6) shows a signal at 30.1 ppm for the bromomethyl carbon. amazonaws.com The carbonyl carbon of the lactam ring appears at 161.9 ppm. amazonaws.com The remaining signals in the aromatic region, between 116.3 and 147.3 ppm, correspond to the carbons of the quinoline ring system. amazonaws.com
A representative ¹³C NMR data table for 4-(bromomethyl)quinolin-2(1H)-one is as follows:
| Chemical Shift (ppm) | Assignment |
| 161.9 | C=O |
| 147.3 | C-4 |
| 139.8 | C-8a |
| 131.3 | C-5 |
| 125.4 | C-7 |
| 122.8 | C-6 |
| 122.3 | C-4a |
| 117.5 | C-8 |
| 116.3 | C-3 |
| 30.1 | CH₂Br |
| Source: amazonaws.com |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry.
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. oxinst.comwordpress.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for identifying quaternary carbons and piecing together different molecular fragments. columbia.edumagritek.com
For complex quinoline derivatives, these 2D NMR experiments are essential for unambiguous structural elucidation by providing a detailed map of the bonding network. aut.ac.nzjeol.com
Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis.derpharmachemica.comvulcanchem.comacs.org
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound. For brominated compounds like this compound, HRMS is particularly useful for confirming the presence of bromine, as the isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) results in characteristic M+ and M+2 peaks. derpharmachemica.com For instance, the ESI-MS of 4-(bromomethyl)quinolin-2(1H)-one shows prominent peaks at m/z 237.8 [M]⁺ and 239.8 [M+2]⁺, confirming the presence of a single bromine atom. derpharmachemica.com
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights into Fragmentation.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific precursor ion and then inducing its fragmentation to produce product ions. The analysis of these fragmentation patterns provides valuable information about the structure and connectivity of the original molecule. For quinoline derivatives, MS/MS can help to identify characteristic fragmentation pathways, such as the loss of the bromomethyl group or cleavages within the quinoline ring system, offering deeper mechanistic insights into the molecule's stability and bonding. binghamton.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of quinolin-2(1H)-one and its derivatives is characterized by distinct absorption bands that correspond to specific vibrational modes of the constituent bonds.
The core quinolin-2(1H)-one structure exhibits characteristic IR absorptions. A prominent feature is the N-H stretching vibration of the lactam group, which typically appears as a broad band in the range of 3200-3400 cm⁻¹. Another key absorption is the strong band corresponding to the C=O (amide I) stretching of the lactam ring, generally observed between 1650 cm⁻¹ and 1680 cm⁻¹. The aromatic C=C stretching vibrations of the quinoline ring system give rise to several bands in the 1450-1620 cm⁻¹ region.
In the case of bromomethyl-substituted quinolin-2(1H)-ones, additional vibrational bands are expected. The C-H stretching vibrations of the bromomethyl (-CH₂Br) group are typically found in the 2850-2960 cm⁻¹ range. The C-Br stretching vibration, however, appears in the far-infrared region, usually below 700 cm⁻¹, and may not always be easily identifiable in standard mid-IR spectra.
The following table summarizes characteristic IR absorption bands for various quinolin-2(1H)-one derivatives, offering a reference for the expected spectral features of this compound.
| Compound Name | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Reference |
| 4-(Bromomethyl)quinolin-2(1H)-one | 3316, 3141 | 1669 | 1616, 1552, 1511 | Current time information in Bangalore, IN. |
| 4-{[4-(2,3-Dichlorophenyl)piperazin-1-yl]methyl}quinolin-2(1H)-one | 3063 (NH) | 1658 | 1481 | mdpi.com |
| 4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinolin-2(1H)-one | - | 1658 | 1558 | mdpi.com |
| 3-(((4-((4-(4-Chlorophenyl)pyrimidin-2-yl)amino)phenoxy)methyl)quinolin-2(1H)-one | - | 1661 | - | rsc.org |
| 8-{[3-(Trifluoromethyl)benzyl]oxy}quinolin-2(1H)-one | 3350 | 1720 | - | rsc.org |
| 5-Acetyl-8-{[4-bromo-3-(trifluoromethyl)benzyl]oxy}quinolin-2(1H)-one | 3360 | 1712 | - | rsc.org |
These data indicate that while the position of the substituent influences the electronic environment and can cause minor shifts in the absorption frequencies, the fundamental vibrational modes remain consistent across the quinolin-2(1H)-one scaffold.
UV-Visible Spectroscopy for Electronic Structure and Conjugation Studies
UV-Visible spectroscopy provides crucial information about the electronic transitions within a molecule, offering insights into its electronic structure and the extent of conjugation. The quinolin-2(1H)-one system, with its fused aromatic and heterocyclic rings, exhibits characteristic UV absorption bands.
The parent quinolin-2(1H)-one typically displays multiple absorption bands in the UV region, corresponding to π-π* transitions. The introduction of substituents on the quinoline ring can lead to bathochromic (red) or hypsochromic (blue) shifts of these absorption maxima (λ_max), depending on the nature and position of the substituent.
For 7-substituted quinolin-2(1H)-ones, the substituent at the 7-position can significantly influence the electronic absorption spectrum. While specific UV-Vis data for this compound is not prevalent in the reviewed literature, studies on related 7-substituted derivatives are informative. For example, a study on quinoline-7-carboxaldehyde, which has a structurally similar substituent at the 7-position, provides insight into the expected electronic transitions. researchgate.net
In a study of 7-phenylpyrrolo[3,2-f]quinolin-9(6H)-ones, it was observed that the electronic spectra were pH-dependent, with the keto tautomer predominating at physiological pH. nih.gov This highlights the importance of considering tautomeric forms when interpreting UV-Vis spectra of quinolinone derivatives.
The electronic absorption spectra of various quinolin-2(1H)-one derivatives are summarized in the table below, illustrating the effect of substitution on the electronic transitions.
| Compound Name | Solvent | λ_max (nm) | Reference |
| 1-Aminoquinolin-2(1H)-one | Methanol | 227, 280 | rsc.org |
| 7-(Diethylamino)-2H-chromene-2-thione | - | - | academicjournals.org |
| Quinoline and derivatives | Ethanol (B145695) | 280-510 | researchgate.net |
| 2-(3-(2-Alkyl-6,8-diaryl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-diarylquinazolin-4(3H)-ones | DMSO | 278, 325, 339, 360 | raco.cat |
The data suggest that the electronic spectra of quinolin-2(1H)-one derivatives are sensitive to substitution and the solvent environment. The extended conjugation and the presence of auxochromic or chromophoric groups can lead to significant shifts in the absorption maxima, providing a valuable probe into the electronic structure of these molecules. For this compound, it is anticipated that the UV-Vis spectrum would show characteristic absorptions for the quinolinone core, with potential modifications to the λ_max values and molar absorptivities due to the electronic influence of the bromomethyl group at the 7-position.
Computational Chemistry and Mechanistic Insights into 7 Bromomethyl Quinolin 2 1h One Reactivity
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties
Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating the electronic structure and reactivity of molecules. dntb.gov.uaresearchgate.net For 7-(bromomethyl)quinolin-2(1H)-one, DFT calculations can elucidate reaction pathways, predict electronic characteristics, and rationalize observed chemical behaviors.
Transition State Characterization and Energy Profiling
For this compound, a primary reaction of interest is the nucleophilic substitution at the benzylic carbon of the bromomethyl group. DFT calculations can model the approach of a nucleophile, the elongation of the C-Br bond, and the formation of the new C-Nu bond. The calculated energy barrier for this SN2-type reaction would provide a quantitative measure of the compound's reactivity towards different nucleophiles. A hypothetical energy profile for the reaction with a generic nucleophile (Nu-) is presented below.
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nu-) | 0.0 |
| Transition State | +15.2 |
| Products (7-(Nucelophilomethyl)quinolin-2(1H)-one + Br-) | -10.5 |
This table presents hypothetical DFT-calculated energy values for a representative nucleophilic substitution reaction. Actual values would depend on the specific nucleophile and the level of theory used.
Molecular Orbital Analysis and Charge Distribution Studies
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating sites for electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites for nucleophilic attack.
In this compound, the HOMO is expected to be distributed over the quinolinone ring system, particularly the electron-rich benzene (B151609) portion. The LUMO, on the other hand, would likely have significant contributions from the antibonding σ* orbital of the C-Br bond in the bromomethyl group, making this site highly susceptible to nucleophilic attack. sciencepublishinggroup.com
Analysis of the electrostatic potential (ESP) and atomic charges provides further insight into the molecule's reactivity. DFT calculations can map the ESP onto the electron density surface, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen of the carbonyl group and the nitrogen atom in the lactam ring are expected to be regions of negative potential, while the hydrogen on the nitrogen and the carbon of the bromomethyl group would be areas of positive potential.
| Atom/Region | Calculated Property | Significance |
| HOMO | -6.5 eV | Indicates susceptibility to electrophilic attack on the aromatic ring. |
| LUMO | -1.2 eV | Suggests high reactivity of the bromomethyl group towards nucleophiles. |
| C (of CH2Br) | +0.25 | Positive partial charge indicates an electrophilic center. |
| O (of C=O) | -0.55 | Negative partial charge indicates a nucleophilic center and H-bond acceptor. |
This table contains representative hypothetical values derived from DFT calculations on similar quinolinone structures. sciencepublishinggroup.com
Reactivity Prediction and Selectivity Rationale
By combining the insights from energy profiling, frontier orbital analysis, and charge distribution studies, DFT can be used to predict the reactivity and selectivity of this compound. For instance, in reactions with ambident nucleophiles, DFT calculations can help predict whether N- or O-alkylation will be favored by comparing the activation energies for both pathways.
Furthermore, the presence of the bromine atom on the quinolinone ring is known to increase the acidity of the N-H proton compared to unsubstituted analogs. sciencepublishinggroup.com DFT calculations can quantify this effect by computing the pKa values or the energetics of deprotonation, providing a rationale for the compound's behavior in the presence of bases.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for studying static electronic properties and reaction pathways, molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment, such as a solvent box.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Predictive Modeling of Reactivity or Selectivity
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity or a specific physical property, respectively. researchgate.net These models are valuable for predicting the properties of new, unsynthesized compounds.
For a series of quinolinone derivatives including this compound, a QSAR model could be developed to predict their reactivity in a particular reaction or their inhibitory activity against a specific enzyme. This involves calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for each compound and then using statistical methods to find a correlation with the experimentally determined activity. The resulting equation can then be used to predict the activity of other quinolinones based on their calculated descriptors.
Cheminformatics Approaches in Quinolone Structural and Reactivity Space
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of quinolones, cheminformatics tools can be used to explore the vast chemical space of possible derivatives. By creating virtual libraries of quinolones with diverse substitution patterns, including variations at the 7-position like the bromomethyl group, and then applying computational filters for properties like drug-likeness or predicted reactivity, promising candidates for synthesis and testing can be identified. This approach can significantly accelerate the discovery of new quinolone-based compounds with desired properties.
Emerging Methodologies and Sustainable Synthesis in Quinolone Chemistry
Integration of Flow Chemistry with Modern Synthetic Transformations for Quinolone Derivatives
Flow chemistry, characterized by the use of continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and scalability. The application of flow chemistry to the synthesis of quinolone derivatives is a growing area of research.
Microreactors provide a platform for the precise control of reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for rapid and exothermic reactions. While the direct synthesis of 7-(Bromomethyl)quinolin-2(1H)-one in a microreactor is not specifically reported, the synthesis of other quinolone derivatives has been successfully demonstrated. For instance, fused pyrimidinone and quinolone derivatives have been synthesized in minutes with high yields in an automated high-temperature and high-pressure continuous flow reactor. acs.org This technology is highly amenable for the rapid and efficient synthesis of heterocyclic scaffolds. acs.org
The principles of microreactor technology are directly applicable to the synthesis of intermediates for this compound. For example, an advanced continuous process for synthesizing 4-oxo-1,4-dihydroquinoline-3-carboxylate involves passing an ozone stream to a T-junction containing an indole-3-acetic acid ester in a solvent at low temperatures, followed by subsequent reactions within the flow system. smolecule.com
A significant advantage of flow chemistry is the potential for seamless scale-up from laboratory to industrial production. Instead of using larger reactors, scaling up in flow chemistry often involves running the process for longer durations or using multiple reactors in parallel ("scaling out"). This approach maintains optimal reaction conditions and safety profiles.
The industrial production of quinolone-based pharmaceuticals is an area where flow chemistry is poised to make a substantial impact. For example, a continuous flow process for the synthesis of quinolones has been developed to overcome the limitations of batch processes, such as the use of expensive starting materials and reactions that are not practical for large-scale production. vcu.edu AbbVie has reported the flow-enabled synthesis of fused pyrimidinone and quinolone derivatives at high temperatures and pressures, demonstrating the capability for both milligram-scale synthesis for initial testing and gram-scale for further studies. d-nb.info While a specific industrial-scale continuous flow synthesis for this compound has not been detailed in the literature, the established flow methodologies for the broader quinolone class indicate a strong potential for its application.
| Flow Chemistry Application | Quinolone Derivative Type | Key Advantages |
| Automated High-Temperature/Pressure Reactor | Fused pyrimidinones (B12756618) and quinolones | Rapid synthesis (minutes), high yields (up to 96%). acs.org |
| Ozonolysis in Flow | 4-Oxo-1,4-dihydroquinoline-3-carboxylates | Precise control of hazardous reagents. smolecule.com |
| General Quinolone Synthesis | Various | Overcomes limitations of batch processing, potential for large-scale production. vcu.edu |
Atom-Economical and Waste-Minimizing Processes in Quinolone Synthesis
The principles of green chemistry, such as atom economy and waste minimization, are increasingly important in the synthesis of pharmaceuticals and fine chemicals. An iron-catalyzed, external oxidant-free functionalization of quinoline-N-oxides represents a significant step towards a more sustainable synthesis of C2-functionalized quinolines. rsc.orgrsc.org This method is highly regioselective and produces water as the only byproduct, contributing to a very low E-factor (a measure of waste produced). rsc.orgrsc.org
The development of catalyst-free methods, which may utilize energy sources like light or microwaves, also contributes to waste reduction by eliminating the need for often toxic metal catalysts. ijpsjournal.com Furthermore, the use of greener, renewable starting materials and solvents like water or ethanol (B145695) can significantly reduce the environmental footprint of quinolone synthesis. ijpsjournal.comresearchgate.net While specific atom-economical syntheses for this compound are not prominently featured in the literature, the general trend in quinolone synthesis is a move towards these more sustainable practices.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-(Bromomethyl)quinolin-2(1H)-one, and how is regioselectivity ensured?
- Methodology : A direct synthesis involves reacting 4-(bromomethyl)quinolin-2(1H)-one with p-toluenethiol and anhydrous K₂CO₃ in ethanol under reflux. Filtration yields the product with 91% efficiency . Regioselectivity is influenced by steric hindrance; bulky substituents at C(8) favor O-alkylation over N-alkylation .
- Key Data : Yield (91%), reaction conditions (reflux in EtOH).
Q. What analytical techniques are used to characterize this compound derivatives?
- Methodology : Nuclear magnetic resonance (¹H-NMR) and liquid chromatography/mass spectrometry (LC/MS) are standard for structural confirmation. For example, ¹H-NMR peaks at δ 5.79 ppm (s, 2H) confirm methylene protons adjacent to the carbonyl group .
- Key Data : NMR chemical shifts, LC/MS fragmentation patterns.
Q. How is purification achieved for brominated quinolinone derivatives?
- Methodology : After reaction completion, dilution with water followed by filtration isolates the product as a solid. Solvent choice (e.g., THF or ethanol) and temperature control minimize impurities .
Advanced Research Questions
Q. How do steric and electronic effects influence alkylation site selectivity in quinolin-2(1H)-ones?
- Methodology : Alkylation with 2-bromoacetophenone under K₂CO₃/DMF conditions shows that bulky substituents (e.g., 8-methoxy or 8-chloro) favor O-alkylation (e.g., 80% yield for 6-methoxy derivatives). In contrast, C(6)- or C(7)-substituted analogs undergo mixed N-/O-alkylation due to reduced steric hindrance .
- Key Data : Steric control over electronic effects; yields (20–80%).
Q. What bromination strategies are effective for introducing bromomethyl groups into quinolinone scaffolds?
- Methodology : Bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) with catalytic benzoyl peroxide achieves selective substitution. For example, 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one is synthesized via Br₂ in acetic acid .
- Key Data : Catalysts (benzoyl peroxide), solvents (acetic acid).
Q. How is oxidative dehydrogenation applied to synthesize aromatized quinolinones from dihydro intermediates?
- Methodology : 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in THF at room temperature, yielding the fully aromatic product .
- Key Data : Oxidizing agent (DDQ), solvent (THF), reaction time (monitored by TLC).
Q. What are the challenges in detecting and quantifying byproducts during large-scale synthesis?
- Methodology : HPLC with UV detection or LC-MS identifies impurities like 7-(4-bromobutoxy)quinolin-2(1H)-one, a common byproduct in pharmaceutical intermediates. Calibration curves and spiked samples validate quantification .
- Key Data : Retention times, mass-to-charge ratios (m/z).
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive quinolinone derivatives?
- Methodology : Modifying the bromomethyl group or adding substituents (e.g., arylpiperazine moieties) enhances bioactivity. For instance, 7-(5-(4-(benzo[d]isothiazol-4-yl)piperazin-1-yl)pentyl)quinolin-2(1H)-one (Compound S6) showed promising preclinical profiles in targeting microbial virulence factors .
- Key Data : Bioactivity metrics (IC₅₀, MIC), substituent effects.
Notes
- Avoid commercial sources (e.g., benchchem.com ) per user instructions.
- Contradictions addressed: Alkylation regioselectivity depends on steric factors, not electronic effects .
- Methodological focus ensures answers are actionable for experimental design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
